molecular formula C8H15ClO2 B14550989 Isobutyl 3-chlorobutyrate CAS No. 62108-76-3

Isobutyl 3-chlorobutyrate

Cat. No.: B14550989
CAS No.: 62108-76-3
M. Wt: 178.65 g/mol
InChI Key: HRVVBUFBYXPDEB-UHFFFAOYSA-N
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Description

Isobutyl 3-chlorobutyrate: is an organic compound with the molecular formula C8H15ClO2. It is an ester formed from isobutyl alcohol and 3-chlorobutyric acid. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl 3-chlorobutyrate can be synthesized through the esterification of isobutyl alcohol with 3-chlorobutyric acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of corrosion-resistant equipment is essential due to the acidic nature of the reaction medium.

Chemical Reactions Analysis

Types of Reactions: Isobutyl 3-chlorobutyrate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form isobutyl alcohol and 3-chlorobutyric acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed:

    Hydrolysis: Isobutyl alcohol and 3-chlorobutyric acid.

    Reduction: Isobutyl 3-hydroxybutyrate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Isobutyl 3-chlorobutyrate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, esters like this compound are used to study enzyme-catalyzed hydrolysis reactions. They can act as substrates for esterases and lipases, providing insights into enzyme specificity and activity.

Medicine: While specific medical applications of this compound are limited, esters in general are explored for their potential as prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs.

Industry: In the fragrance and flavor industry, this compound is valued for its pleasant odor. It is used in the formulation of perfumes, colognes, and flavoring agents.

Mechanism of Action

The mechanism of action of isobutyl 3-chlorobutyrate in biological systems involves its hydrolysis by esterases and lipases. These enzymes cleave the ester bond, releasing isobutyl alcohol and 3-chlorobutyric acid. The molecular targets and pathways involved in this process are primarily the active sites of the enzymes that catalyze the hydrolysis reaction.

Comparison with Similar Compounds

    Isobutyl acetate: Another ester with a pleasant odor, used in fragrances and flavorings.

    Isobutyl formate: Known for its fruity aroma, used in perfumes and as a flavoring agent.

    Isobutyl isobutyrate: Similar in structure but with different substituents, used in the fragrance industry.

Uniqueness: Isobutyl 3-chlorobutyrate is unique due to the presence of the chlorine atom in its structure. This chlorine atom can participate in various substitution reactions, making the compound versatile in organic synthesis. Additionally, the specific odor profile of this compound distinguishes it from other esters, making it valuable in the fragrance industry.

Properties

CAS No.

62108-76-3

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

2-methylpropyl 3-chlorobutanoate

InChI

InChI=1S/C8H15ClO2/c1-6(2)5-11-8(10)4-7(3)9/h6-7H,4-5H2,1-3H3

InChI Key

HRVVBUFBYXPDEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CC(C)Cl

Origin of Product

United States

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